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molecular formula C12H11ClN2O B3340715 3-Chloro-4-(pyridin-3-ylmethoxy)aniline CAS No. 848134-24-7

3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Cat. No. B3340715
M. Wt: 234.68 g/mol
InChI Key: HLUUSUYPMJJHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07064203B2

Procedure details

Compound 2A (0.84 g, 51%) was prepared from 4-amino-2-chloro-phenol (1.0 g, 6.96 mmol), 3-hydroxymethylpyridine (1.52 g, 13.9 mmol) by a route analogous to that used for the preparation of 1C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.O[CH2:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1.ClC1C=C(N)C=CC=1OCC1C=CC=CN=1>>[Cl:9][C:4]1[CH:3]=[C:2]([NH2:1])[CH:7]=[CH:6][C:5]=1[O:8][CH2:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
Quantity
1.52 g
Type
reactant
Smiles
OCC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1OCC1=NC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OCC=1C=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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